molecular formula C14H11NO2S B14687524 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide CAS No. 31273-84-4

2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide

Cat. No.: B14687524
CAS No.: 31273-84-4
M. Wt: 257.31 g/mol
InChI Key: UNBLQSHWJKHOQG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with a thiochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted cyclopentanone with a thiochromene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

31273-84-4

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

6,11-dimethyl-2-oxo-7-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxamide

InChI

InChI=1S/C14H11NO2S/c1-6-3-4-9-11-8(5-7(2)18-9)12(14(15)17)13(16)10(6)11/h3-5H,1-2H3,(H2,15,17)

InChI Key

UNBLQSHWJKHOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)SC(=CC3=C(C2=O)C(=O)N)C

Origin of Product

United States

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